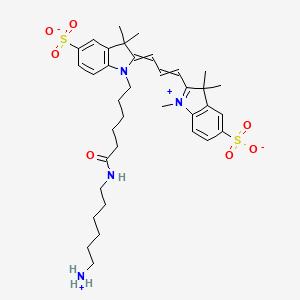
Sulfo-Cyanine3 amine
Descripción general
Descripción
Sulfo-Cyanine3 amine is a water-soluble dye with an amino group that is useful for conjugation with electrophiles and for enzymatic transamination labeling. It is a sulfonated analog of Cy3, which is compatible with various fluorescence measuring equipment. The dye is highly photostable and easily detectable by the naked eye .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine3 amine can be synthesized through the reaction of sulfo-Cyanine3 NHS ester with an amine-containing compound. The NHS ester is dissolved in anhydrous dimethyl sulfoxide to make a 10 mM stock solution. This solution is then mixed with the amine-containing compound under controlled conditions to achieve the desired conjugation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and solvents. The process typically includes the preparation of the NHS ester, followed by its reaction with the target amine compound in a controlled environment to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-Cyanine3 amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with electrophiles, such as NHS esters, to form stable amide bonds.
Oxidation and Reduction Reactions: The dye can participate in redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions
NHS Esters: Used for labeling and conjugation reactions with primary amines.
Dimethyl Sulfoxide (DMSO): Common solvent for dissolving the dye and facilitating reactions.
Major Products Formed
The primary product formed from the reaction of this compound with NHS esters is a stable amide bond, resulting in a labeled biomolecule or compound .
Aplicaciones Científicas De Investigación
Sulfo-Cyanine3 amine is widely used in various scientific research applications, including:
Fluorescence Imaging: Used as a fluorescent label for imaging biological samples due to its high photostability and compatibility with fluorescence measuring equipment.
Molecular Biology: Employed in techniques such as rolling circle amplification for detecting nucleic acids.
Bioconjugation: Utilized for labeling proteins, peptides, and other biomolecules for various biochemical assays.
Mecanismo De Acción
The mechanism of action of Sulfo-Cyanine3 amine involves its ability to form stable conjugates with primary amines through the formation of amide bonds. This allows the dye to be covalently attached to biomolecules, enabling their detection and analysis through fluorescence techniques . The molecular targets include amino groups on proteins, peptides, and other biomolecules.
Comparación Con Compuestos Similares
Sulfo-Cyanine3 amine is unique due to its high water solubility and photostability. Similar compounds include:
Sulfo-Cyanine5 amine: Another sulfonated analog with similar properties but different spectral characteristics.
This compound stands out for its compatibility with various fluorescence measuring equipment and its ease of detection by the naked eye .
Propiedades
IUPAC Name |
1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOZJQQPUBRDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B610974.png)


![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)







